2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate
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Overview
Description
2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate is a chemical compound with a unique structure that combines a phenethylamino group with a 4-fluorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-Oxo-2-(phenethylamino)ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to complete the esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid derivatives.
Reduction: Formation of 2-Oxo-2-(phenethylamino)ethanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific pathways or receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The phenethylamino group can interact with specific binding sites, while the 4-fluorobenzoate ester can modulate the compound’s overall activity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound has a similar ester structure but with a phenyl group instead of a fluorobenzoate group.
2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate: This compound has a chlorine atom in place of the fluorine atom.
Uniqueness
2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate is unique due to the presence of both the phenethylamino group and the 4-fluorobenzoate ester, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRIMDCNVENRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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